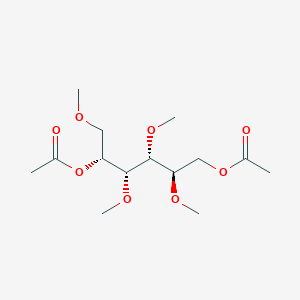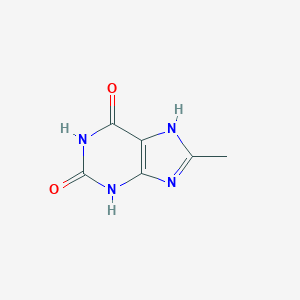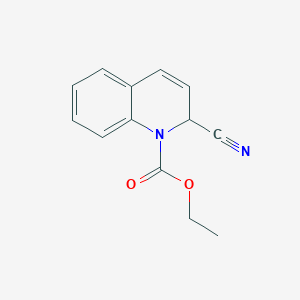![molecular formula C15H18N4O B100903 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19471-28-4](/img/structure/B100903.png)
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-NO, is a nitric oxide (NO) donor molecule that has gained significant attention in the field of scientific research. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. DMTA-NO is a synthetic molecule that can release NO under controlled conditions, making it a useful tool for studying the role of NO in different biological systems.
Mécanisme D'action
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide releases NO through a process called diazeniumdiolation, which involves the formation of a diazeniumdiolate intermediate that rapidly decomposes to release NO. The release of NO can be controlled by adjusting the pH and temperature of the solution, allowing researchers to study the effects of NO under different conditions.
Effets Biochimiques Et Physiologiques
NO is a potent signaling molecule that can regulate a wide range of physiological processes. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a number of biochemical and physiological effects, including the ability to relax vascular smooth muscle, inhibit platelet aggregation, and modulate immune function. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its release of NO can be controlled under different conditions. However, there are also limitations to its use. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be unstable under certain conditions, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are many potential future directions for research involving 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is the development of new treatments for neurological disorders based on the neuroprotective effects of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. Another area of interest is the use of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide to study the role of NO in cancer biology and to develop new cancer therapies. Additionally, 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide could be used to investigate the effects of NO on the gut microbiome and to develop new treatments for gastrointestinal disorders.
Méthodes De Synthèse
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be synthesized using a variety of methods, including the reduction of nitrite with a reducing agent and the reaction of a diazonium salt with a tertiary amine. One common method involves the reaction of 4-(dimethylamino)aniline with 3-methylpyridine-1-oxide to form the diazonium salt, which is then coupled with o-toluidine to produce 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide.
Applications De Recherche Scientifique
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been used in a wide range of scientific studies to investigate the role of NO in different biological systems. For example, it has been used to study the effects of NO on platelet aggregation, vascular function, and immune response. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been used to investigate the role of NO in neurotransmission and to develop new treatments for neurological disorders.
Propriétés
Numéro CAS |
19471-28-4 |
|---|---|
Nom du produit |
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide |
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(18(3)4)5-6-14(11)16-17-15-7-8-19(20)10-12(15)2/h5-10H,1-4H3 |
Clé InChI |
CYFJOEDEKQPMBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















